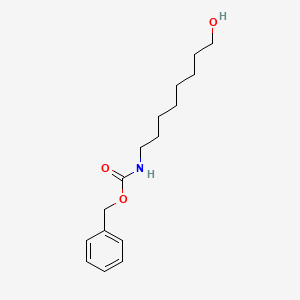

Benzyl (8-hydroxyoctyl)carbamate

Description

BenchChem offers high-quality Benzyl (8-hydroxyoctyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (8-hydroxyoctyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(8-hydroxyoctyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c18-13-9-4-2-1-3-8-12-17-16(19)20-14-15-10-6-5-7-11-15/h5-7,10-11,18H,1-4,8-9,12-14H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNSRDNJMLJVKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134477-39-7 | |

| Record name | benzyl N-(8-hydroxyoctyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl (8-hydroxyoctyl)carbamate and its Core Moiety, Benzyl Carbamate

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, detailed physicochemical and biological data for Benzyl (B1604629) (8-hydroxyoctyl)carbamate (CAS No. 134477-39-7) is limited. This guide presents the available information for this specific compound and provides a comprehensive overview of the well-characterized parent compound, Benzyl Carbamate (B1207046), as a valuable reference for understanding its core chemical properties and potential applications.

Benzyl (8-hydroxyoctyl)carbamate: Current Understanding

Benzyl (8-hydroxyoctyl)carbamate is cataloged as a biochemical reagent.[1] Its chemical structure consists of a benzyl carbamate core with an 8-hydroxyoctyl chain attached to the nitrogen atom. While specific experimental data on its physicochemical properties, synthesis, and biological activity are not extensively documented in publicly accessible literature, its CAS number has been identified as 134477-39-7.[1]

Due to the scarcity of data for this specific derivative, the following sections will focus on the in-depth technical properties and protocols of its foundational structure, Benzyl Carbamate. This information provides a strong predictive basis for the behavior and characteristics of its derivatives.

Physicochemical Properties of Benzyl Carbamate

Benzyl carbamate is a white solid organic compound.[2] It is soluble in organic solvents and moderately soluble in water.[2] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 621-84-1 | [3] |

| Molecular Formula | C8H9NO2 | |

| Molecular Weight | 151.16 g/mol | |

| Appearance | White to off-white powder or flakes | [3] |

| Melting Point | 86-90 °C | |

| Boiling Point | ~273.17 °C (rough estimate) | [3] |

| Solubility | Soluble in Methanol, Chloroform (Slightly), and other organic solvents. Insoluble in water. | [3] |

| pKa | 13.42 ± 0.50 (Predicted) | [3] |

Experimental Protocols: Synthesis of Benzyl Carbamate

The synthesis of benzyl carbamate can be achieved through several methods. A common and traditional approach is the reaction of an amine with benzyl chloroformate under basic conditions, known as the Schotten-Baumann reaction.

General Protocol for N-protection of an Amine using Benzyl Chloroformate

This protocol outlines a general procedure for the synthesis of a benzyl carbamate from a primary or secondary amine.

Materials:

-

Amine (1.0 eq.)

-

Benzyl chloroformate (1.1-1.5 eq.)

-

Sodium bicarbonate (1.2 eq. for free amine, 2.2 eq. for amine salt)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (B1210297)

-

1N HCl

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the amine in a 2:1 mixture of THF and water. If starting with an amine salt (e.g., hydrochloride), add sodium bicarbonate.

-

Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add benzyl chloroformate dropwise to the cold solution over 20-30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-20 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with 1N HCl (to remove any remaining base), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane, toluene) or by silica (B1680970) gel column chromatography.

Biological Activity and Signaling Pathways

While specific signaling pathways for Benzyl (8-hydroxyoctyl)carbamate are not documented, the broader class of carbamates is known for its diverse biological activities. Benzyl carbamate derivatives, in particular, have been investigated for several therapeutic applications.

The primary mechanism of action for many carbamate-containing compounds is the inhibition of acetylcholinesterase (AChE).[4] This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, carbamates increase the levels and duration of action of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease.

Some benzyl carbamate derivatives have also been identified as inhibitors of other enzymes, such as the main protease (Mpro) of coronaviruses, highlighting their potential as antiviral agents.

The general mechanism of acetylcholinesterase inhibition by carbamates involves the carbamoylation of a serine residue in the active site of the enzyme, rendering it inactive. This process is typically reversible.

Conclusion

Benzyl (8-hydroxyoctyl)carbamate remains a compound with limited publicly available data. However, by examining its core structure, Benzyl Carbamate, we can infer its likely chemical nature and potential areas of biological activity. The information provided in this guide on Benzyl Carbamate serves as a foundational resource for researchers and professionals in drug development, offering insights into the synthesis, properties, and potential mechanisms of action for this class of compounds. Further research is warranted to fully elucidate the specific characteristics and applications of Benzyl (8-hydroxyoctyl)carbamate.

References

An In-depth Technical Guide to Benzyl (8-hydroxyoctyl)carbamate (CAS 134477-39-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) (8-hydroxyoctyl)carbamate, with CAS number 134477-39-7, is a chemical compound belonging to the carbamate (B1207046) class. Carbamates are characterized by the presence of a carbamate functional group (-NHCOO-), which can be considered an ester of carbamic acid. This guide provides a comprehensive overview of the available technical information for Benzyl (8-hydroxyoctyl)carbamate, including its physicochemical properties, a probable synthetic route with a detailed experimental protocol, and a discussion of its potential applications in research and drug discovery based on the broader understanding of benzyl carbamates. Due to the limited publicly available data specific to this compound, this guide leverages information on analogous structures to provide a predictive and informative resource.

Chemical and Physical Properties

Quantitative data for Benzyl (8-hydroxyoctyl)carbamate is not extensively reported in peer-reviewed literature. The following table summarizes the basic physicochemical properties derived from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 134477-39-7 | N/A |

| Molecular Formula | C₁₆H₂₅NO₃ | MedchemExpress[1] |

| Molecular Weight | 279.37 g/mol | MedchemExpress[1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water. | Inferred from benzyl carbamate properties |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Storage | Store at room temperature in a dry, well-ventilated place. | MedchemExpress[1] |

Synthesis and Experimental Protocol

While a specific, published synthetic protocol for Benzyl (8-hydroxyoctyl)carbamate is not available, a standard and reliable method for the synthesis of benzyl carbamates involves the reaction of an amine with benzyl chloroformate. In this case, the amine precursor would be 8-amino-1-octanol (B99503).

General Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction where the amino group of 8-amino-1-octanol attacks the carbonyl carbon of benzyl chloroformate, leading to the formation of the carbamate and hydrochloric acid as a byproduct. A base is typically added to neutralize the acid.

Caption: Synthetic workflow for Benzyl (8-hydroxyoctyl)carbamate.

Detailed Experimental Protocol

The following is a generalized, yet detailed, experimental protocol for the synthesis of Benzyl (8-hydroxyoctyl)carbamate.

Materials:

-

8-amino-1-octanol

-

Benzyl chloroformate

-

Triethylamine (or an aqueous solution of sodium bicarbonate)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium chloride solution (brine)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 8-amino-1-octanol (1 equivalent) in dichloromethane. If using an inorganic base, a biphasic system with water might be employed.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1 equivalent) dropwise to the stirred solution using a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (if triethylamine was used), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure Benzyl (8-hydroxyoctyl)carbamate.

-

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Applications and Biological Relevance

While no specific biological activity has been reported for Benzyl (8-hydroxyoctyl)carbamate, the broader class of benzyl carbamates has significant applications in medicinal chemistry and drug discovery.

-

Protecting Group in Organic Synthesis: The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in multi-step organic synthesis, particularly in peptide synthesis.[2] It is stable under a variety of reaction conditions and can be readily removed by catalytic hydrogenation.

-

Therapeutic Potential: Carbamate-containing molecules are present in numerous approved drugs.[3] Benzyl carbamate derivatives have been investigated for a range of biological activities:

-

Cholinesterase Inhibition: Some carbamates are known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[2] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

-

Anticancer Activity: Certain benzyl carbamate derivatives have shown potential as anticancer agents.[4]

-

Antimicrobial and Antiviral Agents: The carbamate moiety can be found in various antimicrobial and antiviral compounds.[4]

-

The presence of the 8-hydroxyoctyl chain in Benzyl (8-hydroxyoctyl)carbamate introduces both lipophilicity (from the octyl chain) and a site for further functionalization (the terminal hydroxyl group). This could be leveraged in several ways:

-

Linker in PROTACs or other bifunctional molecules: The hydroxyl group can serve as a handle to attach the molecule to other chemical entities, for instance, in the development of Proteolysis Targeting Chimeras (PROTACs) or other targeted drug delivery systems.

-

Modulation of Pharmacokinetic Properties: The long alkyl chain could influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing membrane permeability.

Caption: Logical relationships of Benzyl (8-hydroxyoctyl)carbamate's features.

Conclusion

Benzyl (8-hydroxyoctyl)carbamate is a molecule with potential utility in both synthetic organic chemistry and medicinal chemistry. While specific data for this compound is scarce, its structural features—a Cbz-protected amine and a functionalizable alkyl chain—suggest a range of possible applications. The provided synthetic protocol offers a reliable method for its preparation, enabling further investigation into its chemical and biological properties. Researchers are encouraged to explore its potential as a building block for more complex molecules or as a lead compound in drug discovery programs, particularly in areas where other carbamates have shown promise. Further studies are warranted to fully characterize this compound and elucidate its potential roles in science and medicine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of Benzyl (8-hydroxyoctyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectral analysis of Benzyl (B1604629) (8-hydroxyoctyl)carbamate, a biochemical reagent with applications in life science research. Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive overview of predicted spectral data based on the analysis of its constituent functional groups. This includes predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide outlines detailed experimental protocols for the acquisition of these spectra and includes a logical workflow for the spectral analysis of organic compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

Benzyl (8-hydroxyoctyl)carbamate is an organic compound that incorporates a benzyl carbamate (B1207046) moiety and a hydrophilic 8-hydroxyoctyl chain. The presence of both aromatic and aliphatic functionalities, along with a carbamate linkage and a terminal hydroxyl group, suggests its potential utility as a building block in the synthesis of more complex molecules, such as prodrugs, linkers for antibody-drug conjugates, or functionalized materials. An in-depth understanding of its spectral characteristics is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

This whitepaper provides a predictive analysis of the NMR, IR, and MS spectra of Benzyl (8-hydroxyoctyl)carbamate, supported by data from analogous structures. It also offers standardized experimental protocols for obtaining such spectra.

Predicted Spectral Data

While specific experimental data for Benzyl (8-hydroxyoctyl)carbamate is not widely available in published literature, its spectral characteristics can be reliably predicted based on the well-established spectroscopic behavior of its structural components: the benzyl group, the carbamate linkage, and the octanol (B41247) chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for Benzyl (8-hydroxyoctyl)carbamate are summarized in the tables below.

Table 1: Predicted ¹H NMR Data for Benzyl (8-hydroxyoctyl)carbamate (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.40 | m | 5H | Ar-H (Phenyl) |

| ~5.10 | s | 2H | -O-CH₂ -Ph |

| ~4.90 | br s | 1H | -NH - |

| ~3.64 | t | 2H | -CH₂ -OH |

| ~3.18 | q | 2H | -NH-CH₂ - |

| ~1.50-1.60 | m | 4H | -NH-CH₂-CH₂ - and -CH₂ -CH₂-OH |

| ~1.25-1.40 | m | 8H | -(CH₂ )₄- (middle of the chain) |

| ~1.55 | s | 1H | -OH |

Table 2: Predicted ¹³C NMR Data for Benzyl (8-hydroxyoctyl)carbamate (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~156.5 | C =O (Carbamate) |

| ~136.7 | Ar-C (Quaternary) |

| ~128.5 | Ar-C H |

| ~128.0 | Ar-C H |

| ~66.8 | -O-C H₂-Ph |

| ~62.9 | -C H₂-OH |

| ~41.0 | -NH-C H₂- |

| ~32.8 | -C H₂-CH₂-OH |

| ~29.9 | -NH-CH₂-C H₂- |

| ~29.3 | -(C H₂)₄- (middle of the chain) |

| ~26.7 | -(C H₂)₄- (middle of the chain) |

| ~25.6 | -(C H₂)₄- (middle of the chain) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for Benzyl (8-hydroxyoctyl)carbamate are listed below.

Table 3: Predicted IR Absorption Data for Benzyl (8-hydroxyoctyl)carbamate

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Strong, Broad | O-H Stretch (Alcohol) |

| ~3300 | Medium | N-H Stretch (Carbamate) |

| ~3030 | Medium | C-H Stretch (Aromatic) |

| ~2850-2930 | Strong | C-H Stretch (Aliphatic) |

| ~1690-1710 | Strong | C=O Stretch (Carbamate) |

| ~1520-1540 | Medium | N-H Bend (Amide II) |

| ~1250 | Strong | C-O Stretch (Carbamate) |

| ~1050 | Medium | C-O Stretch (Alcohol) |

| ~690-770 | Strong | C-H Bend (Aromatic) |

Note: The N-H and O-H stretching frequencies may overlap.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For Benzyl (8-hydroxyoctyl)carbamate (Molecular Formula: C₁₆H₂₅NO₃, Molecular Weight: 279.37 g/mol ), the following is expected in an Electron Ionization (EI) mass spectrum.

Table 4: Predicted Mass Spectrometry Data for Benzyl (8-hydroxyoctyl)carbamate

| m/z | Interpretation |

| 279 | [M]⁺ (Molecular Ion) |

| 108 | [C₇H₈O]⁺ (Tropylium ion rearrangement from benzyl alcohol) |

| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic for benzyl group) |

| 144 | [M - C₇H₇O₂]⁺ (Loss of benzyloxycarbonyl group) |

| 126 | [M - C₈H₁₅O₂N]⁺ (Loss of the hydroxyoctyl carbamate side chain) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Benzyl (8-hydroxyoctyl)carbamate in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm BBO probe.

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Receiver Gain: Set automatically

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1 second

-

Spectral Width: 20 ppm

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Receiver Gain: Set automatically

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: 240 ppm

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H NMR) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C NMR).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Thin Film (Neat): Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solid samples): Mix approximately 1 mg of the solid sample with 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: A PerkinElmer Spectrum Two FTIR spectrometer (or equivalent) equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

-

Data Processing: Perform a background scan of the empty sample compartment (or the pure KBr pellet). Acquire the sample spectrum and ratio it against the background to obtain the transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source (or equivalent).

-

Data Acquisition (EI mode):

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 50-500

-

Scan Rate: 1000 amu/s

-

-

Data Processing: The resulting mass spectrum is plotted as relative intensity versus mass-to-charge ratio (m/z).

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of a synthesized organic compound like Benzyl (8-hydroxyoctyl)carbamate.

An In-depth Technical Guide on the Solubility of Benzyl (8-hydroxyoctyl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of Benzyl (8-hydroxyoctyl)carbamate in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for determining its solubility. This guide offers detailed methodologies, a template for data presentation, and a workflow diagram to enable researchers to generate precise and reliable solubility data in a laboratory setting.

Introduction

Benzyl (8-hydroxyoctyl)carbamate is a carbamate (B1207046) derivative with potential applications in biochemical research and as an intermediate in the synthesis of more complex molecules. Understanding its solubility in various organic solvents is critical for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development. The principle of "like dissolves like" suggests that its solubility will be influenced by the polarity of the solvent, given the presence of both a polar carbamate group and a nonpolar octyl chain.

Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data for Benzyl (8-hydroxyoctyl)carbamate has been published. To facilitate research and development, the following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of Benzyl (8-hydroxyoctyl)carbamate

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| e.g., Methanol | 25 | Shake-Flask | ||

| e.g., Ethanol | 25 | Shake-Flask | ||

| e.g., Acetone | 25 | Shake-Flask | ||

| e.g., Ethyl Acetate | 25 | Shake-Flask | ||

| e.g., Dichloromethane | 25 | Shake-Flask | ||

| e.g., Chloroform | 25 | Shake-Flask | ||

| e.g., Toluene | 25 | Shake-Flask | ||

| e.g., Hexane | 25 | Shake-Flask | ||

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||

| e.g., Acetonitrile | 25 | Shake-Flask |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The most common and reliable method for determining the equilibrium (thermodynamic) solubility of a solid compound in a solvent is the shake-flask method.[1][2] This protocol outlines the steps to accurately measure the solubility of Benzyl (8-hydroxyoctyl)carbamate.

Materials and Equipment

-

Benzyl (8-hydroxyoctyl)carbamate (solid)

-

Selected organic solvents (analytical grade or higher)

-

Vials with screw caps (B75204) (e.g., 4 mL glass vials)

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (chemically resistant, e.g., PTFE, 0.22 µm pore size)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Procedure

-

Preparation: Add an excess amount of solid Benzyl (8-hydroxyoctyl)carbamate to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed. Record the initial mass of the compound.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[1] A preliminary time-course study can be conducted to determine the minimum time required to reach a stable concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the undissolved solid from the saturated solution, centrifuge the vials at a moderate speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted sample using a calibrated HPLC method to determine the concentration of Benzyl (8-hydroxyoctyl)carbamate. A calibration curve should be prepared using standard solutions of the compound with known concentrations.[3]

-

Calculation: Calculate the solubility from the measured concentration in the diluted sample, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

Caption: A generalized workflow for determining equilibrium solubility.

Kinetic vs. Thermodynamic Solubility

It is important for researchers to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a solvent, determined when excess solid is in equilibrium with the solution, as described in the protocol above. It is the most accurate and relevant value for formulation and physical chemistry purposes.[4][5]

-

Kinetic Solubility: This is often measured in high-throughput settings, particularly in early drug discovery. It involves dissolving the compound in a solvent like DMSO and then adding this stock solution to an aqueous or organic medium. The concentration at which the compound precipitates is its kinetic solubility.[4][6] This value is often higher than the thermodynamic solubility due to the formation of supersaturated solutions but can be useful for initial screening.[4]

For the purposes of obtaining definitive physicochemical data for Benzyl (8-hydroxyoctyl)carbamate, the determination of thermodynamic solubility is strongly recommended.

References

Potential Biological Activity of Benzyl (8-hydroxyoctyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) (8-hydroxyoctyl)carbamate is a chemical compound featuring a benzyl carbamate (B1207046) group attached to an eight-carbon chain terminating in a hydroxyl group. While direct experimental data on the biological activity of this specific molecule is not currently available in peer-reviewed literature, its structural motifs—the benzyl carbamate and the long-chain alcohol—are present in molecules with known pharmacological properties. This technical guide aims to explore the potential biological activities of Benzyl (8-hydroxyoctyl)carbamate based on structure-activity relationships derived from analogous compounds. We will outline hypothesized activities, including cholinesterase inhibition, anticancer properties, and antimicrobial effects. Furthermore, this guide provides detailed experimental protocols for investigating these potential activities and templates for the presentation of quantitative data.

Introduction: Rationale for Investigation

The carbamate functional group is a cornerstone in medicinal chemistry, featured in numerous approved therapeutic agents.[1][2] Its stability, ability to permeate cell membranes, and capacity to engage in hydrogen bonding make it a valuable moiety in drug design.[1] Benzyl carbamates, in particular, have been explored for a range of biological activities.[3] The presence of an 8-hydroxyoctyl chain introduces lipophilicity and a terminal hydroxyl group, which could influence the compound's pharmacokinetic profile and potential for further metabolic modification. The combination of these structural features in Benzyl (8-hydroxyoctyl)carbamate warrants investigation into its potential therapeutic applications.

Chemical Structure

The structure of Benzyl (8-hydroxyoctyl)carbamate combines a rigid aromatic benzyl carbamate group with a flexible aliphatic 8-hydroxyoctyl chain. This amphipathic nature could influence its interaction with biological targets.

Hypothesized Biological Activities and Signaling Pathways

Based on the activities of structurally related compounds, we hypothesize that Benzyl (8-hydroxyoctyl)carbamate may exhibit the following biological effects:

Cholinesterase Inhibition

Many carbamate derivatives are known inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][4] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, a mechanism used in the treatment of conditions like Alzheimer's disease and myasthenia gravis.[4] The carbamate moiety can act as a "pseudo-irreversible" inhibitor by carbamylating the serine residue in the active site of the enzyme.

Anticancer Activity

Carbamate derivatives have been investigated for their potential as anticancer agents.[3][5] The mechanisms of action can be diverse, including the inhibition of enzymes crucial for cancer cell proliferation or the induction of apoptosis.[6] For instance, some carbamates have been shown to inhibit tubulin polymerization or act on other cellular targets involved in cell cycle progression.[6] The lipophilic 8-carbon chain of Benzyl (8-hydroxyoctyl)carbamate may facilitate its passage through the cell membrane of cancer cells.

Antimicrobial and Antifungal Activity

Various carbamate compounds have demonstrated antimicrobial and antifungal properties.[7] The mechanism can involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The length of the alkyl chain in long-chain molecules has been shown to influence antifungal activity, suggesting the 8-hydroxyoctyl group could play a significant role in this potential activity.[8]

Proposed Experimental Protocols

To investigate the hypothesized biological activities of Benzyl (8-hydroxyoctyl)carbamate, the following standard experimental protocols are proposed.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method to screen for AChE and BChE inhibitors.[9]

Principle: The activity of cholinesterase is measured by monitoring the increase in absorbance due to the production of 5-thio-2-nitrobenzoate (TNB), which is formed from the reaction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) (ATCI).

Materials:

-

Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (pH 8.0)

-

Benzyl (8-hydroxyoctyl)carbamate

-

Positive control (e.g., Galantamine or Rivastigmine)[10]

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of the test compound, positive control, and substrates in an appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE or BChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BChE).

-

Measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5 minutes) using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability, which is a common way to screen for cytotoxic effects of potential anticancer compounds.[11]

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., A549 - lung, HCT-116 - colon, MCF-7 - breast)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Benzyl (8-hydroxyoctyl)carbamate

-

Positive control (e.g., Doxorubicin or Etoposide)[6]

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Treat the cells with various concentrations of Benzyl (8-hydroxyoctyl)carbamate and the positive control. Include untreated cells as a negative control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.

Antimicrobial Activity Assay (Agar Diffusion Method)

This is a widely used method to assess the antimicrobial activity of a compound.

Principle: A standardized inoculum of a test microorganism is spread on an agar (B569324) plate. The test compound is introduced, often on a filter paper disc, and the plate is incubated. If the compound is effective, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disc.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

-

Sterile filter paper discs

-

Benzyl (8-hydroxyoctyl)carbamate

-

Positive controls (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

-

Negative control (solvent used to dissolve the compound)

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Spread the inoculum evenly over the surface of the agar plate.

-

Impregnate sterile filter paper discs with a known concentration of the test compound and the controls.

-

Place the discs on the surface of the inoculated agar plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

-

Measure the diameter of the zone of inhibition (in mm) around each disc.

-

To determine the Minimum Inhibitory Concentration (MIC), a broth microdilution method can be subsequently employed.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Cholinesterase Inhibitory Activity of Benzyl (8-hydroxyoctyl)carbamate

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (AChE/BChE) |

| Benzyl (8-hydroxyoctyl)carbamate | TBD | TBD | TBD |

| Galantamine (Positive Control) | Reported | Reported | Calculated |

| Rivastigmine (Positive Control) | Reported | Reported | Calculated |

| TBD: To Be Determined |

Table 2: Cytotoxic Activity of Benzyl (8-hydroxyoctyl)carbamate against Human Cancer Cell Lines

| Compound | A549 GI₅₀ (µM) | HCT-116 GI₅₀ (µM) | MCF-7 GI₅₀ (µM) |

| Benzyl (8-hydroxyoctyl)carbamate | TBD | TBD | TBD |

| Doxorubicin (Positive Control) | Reported | Reported | Reported |

| TBD: To Be Determined |

Table 3: Antimicrobial Activity of Benzyl (8-hydroxyoctyl)carbamate

| Compound | S. aureus Zone of Inhibition (mm) | E. coli Zone of Inhibition (mm) | C. albicans Zone of Inhibition (mm) |

| Benzyl (8-hydroxyoctyl)carbamate | TBD | TBD | TBD |

| Gentamicin (Positive Control) | Reported | Reported | N/A |

| Amphotericin B (Positive Control) | N/A | N/A | Reported |

| TBD: To Be Determined; N/A: Not Applicable |

Conclusion

While there is a lack of direct evidence for the biological activity of Benzyl (8-hydroxyoctyl)carbamate, its chemical structure suggests several avenues for investigation. The presence of the benzyl carbamate moiety points towards potential cholinesterase inhibitory and anticancer activities, while the long alkyl chain may confer antimicrobial properties. The experimental protocols detailed in this guide provide a framework for systematically evaluating these potential activities. The results of such studies would be crucial in determining whether Benzyl (8-hydroxyoctyl)carbamate or its derivatives hold promise for future drug development efforts.

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzyl Carbamate (CAS 621-84-1): Properties, Uses & Applications [nsrlaboratories.com]

- 4. Proline-Based Carbamates as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonate and carbamate derivatives of 4-demethylpenclomedine as novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, Antimicrobial and Antitumor Activities of Sucrose Octa(N-ethyl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

Discovery and history of Benzyl (8-hydroxyoctyl)carbamate

An In-Depth Technical Guide to Benzyl (B1604629) Carbamates: Synthesis, Applications, and Biological Activity

Introduction

Benzyl (8-hydroxyoctyl)carbamate is a specific chemical entity available as a biochemical reagent for research applications.[1] However, detailed public-domain information regarding its specific discovery, developmental history, and unique biological activities is not extensively documented in the reviewed literature. In contrast, the broader class of compounds known as benzyl carbamates has a rich history in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of benzyl carbamates, focusing on their synthesis, use as protecting groups, and the biological activities of notable derivatives.

Synthesis of the Benzyl Carbamate (B1207046) Moiety

The benzyl carbamate functional group is a versatile component in organic chemistry, primarily utilized as a protecting group for amines. The carbobenzyloxy (Cbz or Z) group is introduced to protect an amino group during complex synthetic procedures, such as peptide synthesis.[2]

General Synthetic Protocol

A common method for the preparation of benzyl carbamates involves the reaction of benzyl chloroformate with an amine in the presence of a base. A specific example is the synthesis of benzyl carbamate itself from benzyl chloroformate and ammonia (B1221849).[2]

Reaction:

Experimental Protocol:

Benzyl chloroformate is added slowly to a cold, concentrated aqueous solution of ammonia with vigorous stirring. The reaction mixture is allowed to stand at room temperature, after which the resulting benzyl carbamate precipitate is filtered, washed with water, and dried.[2] For purification, recrystallization from toluene (B28343) is a common procedure.[2]

Another synthetic route involves the reaction of urea (B33335) with benzyl alcohol in the presence of a cation exchanger, such as Amberlyst 15 containing nickel, at reflux temperatures.[3]

Applications in Organic Synthesis

The primary application of the benzyl carbamate group is in the protection of amines. The Cbz group is stable under a variety of reaction conditions but can be readily removed under specific, mild conditions, making it an ideal protecting group.[4]

Deprotection of Cbz-Amines

The removal of the benzyloxycarbonyl group is typically achieved through catalytic hydrogenation or by treatment with strong acids. Lewis acids can also be employed for the deprotection step.[5]

Biological and Medicinal Significance of Benzyl Carbamate Derivatives

While information on Benzyl (8-hydroxyoctyl)carbamate is sparse, various other benzyl carbamate derivatives have been synthesized and evaluated for a range of biological activities.

Cholinesterase Inhibition

Certain derivatives of benzyl carbamate have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine (B1216132).[4] This has led to research into their potential as therapeutic agents for neurodegenerative diseases such as Alzheimer's disease.[4] Some derivatives exhibit high selectivity for BChE over AChE.[4]

Anticancer Activity

Research has also explored the anticancer potential of benzyl carbamate derivatives.[4] Structural modifications to the benzyl carbamate scaffold have led to compounds with enhanced cytotoxicity against various cancer cell lines.[4]

Antiviral Activity

A notable recent application of benzyl carbamate derivatives has been in the development of inhibitors for viral proteases. A screening of a legacy collection of cysteine protease inhibitors identified several benzyl carbamate-containing compounds as potent inhibitors of the SARS-CoV-2 main protease (Mpro).[6][7]

| Compound | Target | IC50 (µM) |

| 1a | SARS-CoV-2 Mpro | 0.1601 - 16.42 |

| 5a | SARS-CoV-2 Mpro | 0.1601 - 16.42 |

| 1a | Human Cathepsin L | 0.184 - 10.74 |

| 1a | SARS-CoV Mpro | 0.0732 - 0.8295 |

| 5a | MERS-CoV Mpro | 0.0732 - 0.8295 |

Table 1: Inhibitory concentrations (IC50) of select benzyl carbamate derivatives against viral and human proteases. Data extracted from studies on coronavirus Mpro inhibitors.[6][7]

Antitubercular Activity

A series of (3-benzyl-5-hydroxyphenyl)carbamates have been synthesized and shown to possess significant inhibitory activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[8]

Experimental Protocols for Biological Assays

Enzyme Inhibition Assay (General Protocol)

Detailed experimental protocols for assessing enzyme inhibition are crucial for drug discovery. The following is a generalized workflow for determining the IC50 of an inhibitor.

Caption: Generalized workflow for an enzyme inhibition assay.

Signaling Pathways

The mechanism of action for many benzyl carbamate derivatives involves the inhibition of specific enzymes, thereby interrupting critical biological pathways. For instance, the inhibition of cholinesterases leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission.

Caption: Inhibition of Acetylcholinesterase by a Benzyl Carbamate Derivative.

Conclusion

While the specific history and discovery of Benzyl (8-hydroxyoctyl)carbamate remain elusive in the broader scientific literature, the benzyl carbamate scaffold is a cornerstone in synthetic and medicinal chemistry. Its role as a versatile protecting group for amines is well-established. Furthermore, derivatives of benzyl carbamate have demonstrated significant potential as therapeutic agents, with activities spanning cholinesterase inhibition, anticancer effects, and antiviral properties, particularly as inhibitors of the SARS-CoV-2 Mpro. Future research may yet uncover the specific biological relevance of the 8-hydroxyoctyl substitution, but for now, the broader class of benzyl carbamates continues to be a fruitful area of investigation for drug development professionals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Benzyl carbamate | 621-84-1 [chemicalbook.com]

- 3. Synthesis routes of Benzyl carbamate [benchchem.com]

- 4. Benzyl Carbamate (CAS 621-84-1): Properties, Uses & Applications [nsrlaboratories.com]

- 5. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 6. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy [mdpi.com]

Benzyl (8-hydroxyoctyl)carbamate: An Elusive Biochemical Reagent

Despite a comprehensive search of available scientific literature and chemical databases, a detailed technical guide on the biochemical reagent Benzyl (B1604629) (8-hydroxyoctyl)carbamate cannot be compiled at this time. Publicly accessible information regarding its specific biochemical properties, mechanisms of action, and established experimental applications is exceptionally limited.

While the compound is listed by some chemical suppliers as a biochemical reagent for research purposes, there is a notable absence of peer-reviewed studies detailing its use.[1] This scarcity of data prevents the creation of an in-depth technical guide that would meet the needs of researchers, scientists, and drug development professionals.

General Context: The Carbamate (B1207046) Functional Group

To provide some context, Benzyl (8-hydroxyoctyl)carbamate belongs to the broader class of organic compounds known as carbamates. The carbamate functional group (-NHCOO-) is a common motif in medicinal chemistry and drug design.[2][3][4][5][6] Carbamates are recognized for their relative stability and their ability to act as bioisosteres of amide or ester functionalities, potentially improving a molecule's pharmacokinetic properties.[2][3]

Derivatives of the simpler parent compound, benzyl carbamate, have been investigated for a range of biological activities, including cholinesterase inhibition and potential anticancer properties.[7] It is also widely used as a protecting group in the synthesis of peptides and other complex organic molecules.[7]

Potential Characteristics of Benzyl (8-hydroxyoctyl)carbamate

Based on its structure, one can speculate on the potential roles of its constituent parts:

-

Benzyl Carbamate Moiety: The benzyl carbamate portion of the molecule provides a foundational structure that is common in synthetic organic chemistry.[7]

-

8-Hydroxyoctyl Chain: The long, eight-carbon alkyl chain (octyl) imparts significant lipophilicity to the molecule. This could potentially influence its interaction with biological membranes or hydrophobic pockets of proteins. The terminal hydroxyl group (-OH) offers a site for potential further chemical modification or could be involved in hydrogen bonding interactions with biological targets.

Future Research Directions

The lack of available data on Benzyl (8-hydroxyoctyl)carbamate suggests that it is a relatively unexplored molecule in the field of biochemistry. Future research would be necessary to elucidate its:

-

Biological Activity: Screening for effects on various cellular targets and pathways.

-

Mechanism of Action: Identifying the specific molecular interactions responsible for any observed biological effects.

-

Potential Applications: Exploring its utility as a tool compound in biochemical research or as a scaffold for drug discovery.

Without such foundational research, any discussion of signaling pathways, experimental workflows, or quantitative data remains purely speculative.

Summary of Available Data

Due to the absence of specific experimental data for Benzyl (8-hydroxyoctyl)carbamate, no quantitative data tables or detailed experimental protocols can be provided.

| Data Type | Availability |

| Chemical Formula | C₁₆H₂₅NO₃[1] |

| Molecular Weight | 279.37 g/mol [1] |

| Biochemical Properties | Not Available |

| Mechanism of Action | Not Available |

| Experimental Protocols | Not Available |

| Quantitative Data | Not Available |

Conclusion

While the request for an in-depth technical guide on Benzyl (8-hydroxyoctyl)carbamate is valid for a professional audience, the current body of scientific knowledge is insufficient to produce such a document. The information presented here is based on the general properties of the carbamate functional group and the structural features of the named compound. Researchers interested in this specific molecule will likely need to undertake foundational studies to characterize its properties and potential applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzyl Carbamate (CAS 621-84-1): Properties, Uses & Applications [nsrlaboratories.com]

A Theoretical and Experimental Guide to Benzyl (8-hydroxyoctyl)carbamate: Structure, Modeling, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical modeling and experimental considerations for the structure of Benzyl (B1604629) (8-hydroxyoctyl)carbamate. Due to the limited availability of direct experimental and computational data for this specific molecule, this document outlines a robust framework for its de novo characterization. By leveraging established computational chemistry techniques and standard organic synthesis protocols for related carbamate (B1207046) compounds, this guide serves as a foundational resource for researchers initiating studies on Benzyl (8-hydroxyoctyl)carbamate. The methodologies detailed herein are designed to enable the accurate prediction of its three-dimensional structure, physicochemical properties, and to provide a reliable pathway for its synthesis and characterization.

Introduction

Benzyl (8-hydroxyoctyl)carbamate is a chemical entity of interest within the broader class of carbamates, which are known for their diverse biological activities.[1] The structural features of Benzyl (8-hydroxyoctyl)carbamate, including a flexible octyl chain, a hydroxyl group, and the carbamate linkage to a benzyl group, suggest its potential for various applications in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure and electronic properties is paramount for elucidating its mechanism of action and for the rational design of new derivatives.

This guide presents a proposed workflow for the theoretical modeling of Benzyl (8-hydroxyoctyl)carbamate, alongside recommended experimental protocols for its synthesis and characterization.

Physicochemical Properties

| Property | Benzyl (8-hydroxyoctyl)carbamate (Predicted/Estimated) | Benzyl carbamate (Experimental/Computed) |

| Molecular Formula | C₁₆H₂₅NO₃ | C₈H₉NO₂ |

| Molecular Weight | 279.37 g/mol | 151.16 g/mol [2] |

| Melting Point (°C) | Likely lower than Benzyl carbamate due to the flexible alkyl chain | 86-89[1] |

| Boiling Point (°C) | Significantly higher than Benzyl carbamate | ~273 (rough estimate)[1] |

| Solubility | Expected to have low water solubility but good solubility in organic solvents like methanol (B129727) and chloroform. | Insoluble in water, soluble in organic solvents such as benzene.[1] |

| pKa | Estimated to be around 13-14 for the carbamate proton. | 13.42 ± 0.50 (Predicted)[1] |

| XLogP3 | Estimated to be higher than Benzyl carbamate due to the long alkyl chain. | 1.2[2] |

Theoretical Modeling Workflow

The following section outlines a detailed workflow for the theoretical modeling of Benzyl (8-hydroxyoctyl)carbamate, from initial structure generation to the calculation of its electronic properties.

Caption: Proposed workflow for the theoretical modeling of Benzyl (8-hydroxyoctyl)carbamate.

Detailed Methodologies for Theoretical Modeling

3.1.1. Initial 3D Structure Generation and Conformational Analysis

-

Objective: To identify the most stable conformers of Benzyl (8-hydroxyoctyl)carbamate.

-

Protocol:

-

The 2D structure of Benzyl (8-hydroxyoctyl)carbamate will be drawn using a molecular editor and converted to a preliminary 3D structure.

-

A systematic or stochastic conformational search will be performed using a molecular mechanics force field (e.g., MMFF94 or OPLS3e). This is crucial due to the flexibility of the octyl chain.

-

The resulting conformers will be clustered based on root-mean-square deviation (RMSD), and the lowest energy conformers from each cluster will be selected for further quantum mechanical calculations.

-

3.1.2. Quantum Mechanical Geometry Optimization

-

Objective: To obtain an accurate 3D structure and electronic properties.

-

Protocol:

-

The selected low-energy conformers will be subjected to geometry optimization using Density Functional Theory (DFT).

-

A commonly used functional for organic molecules, such as B3LYP, will be employed with a Pople-style basis set, for instance, 6-31G(d). For higher accuracy, a larger basis set like 6-311++G(d,p) can be used.

-

Solvation effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM), with a solvent such as water or chloroform, to simulate a more realistic environment.

-

3.1.3. Vibrational Frequency Analysis

-

Objective: To confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) spectrum.

-

Protocol:

-

Vibrational frequency calculations will be performed at the same level of theory as the geometry optimization.

-

The absence of imaginary frequencies will confirm that the structure is a true minimum on the potential energy surface.

-

The calculated vibrational frequencies can be used to predict the IR spectrum, which can then be compared with experimental data for validation.

-

3.1.4. Electronic Property Calculation

-

Objective: To understand the electronic nature of the molecule.

-

Protocol:

-

From the optimized structure, various electronic properties will be calculated.

-

These include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insights into the molecule's reactivity.

-

The electrostatic potential (ESP) map will be generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

-

Experimental Protocols

This section details a plausible route for the synthesis and characterization of Benzyl (8-hydroxyoctyl)carbamate.

Proposed Synthesis Workflow

Caption: A proposed synthetic route for Benzyl (8-hydroxyoctyl)carbamate.

Detailed Synthesis Methodology

-

Objective: To synthesize Benzyl (8-hydroxyoctyl)carbamate.

-

Protocol:

-

Dissolve 8-aminooctan-1-ol (1 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure Benzyl (8-hydroxyoctyl)carbamate.

-

Characterization

-

Objective: To confirm the structure and purity of the synthesized product.

-

Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The characteristic peaks for the benzyl group, the octyl chain, and the carbamate proton should be identifiable.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch, C=O stretch of the carbamate, and the O-H stretch of the hydroxyl group.

-

Melting Point: The melting point of the purified solid product should be determined.

-

Conclusion

This technical guide provides a comprehensive framework for the theoretical and experimental investigation of Benzyl (8-hydroxyoctyl)carbamate. The proposed computational workflow, leveraging established DFT methods, will enable the detailed characterization of its three-dimensional structure and electronic properties. The outlined synthesis and characterization protocols offer a reliable pathway for its experimental validation. It is anticipated that the application of these methodologies will facilitate a deeper understanding of this molecule and pave the way for its potential applications in drug discovery and materials science. Researchers are encouraged to utilize this guide as a starting point for their investigations into this and other related carbamate compounds.

References

In-Silico Prediction of Benzyl (8-hydroxyoctyl)carbamate Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (8-hydroxyoctyl)carbamate is a chemical compound with potential applications in various fields, including drug discovery and materials science. Understanding its physicochemical, pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME), and toxicological properties is crucial for its development and safe handling. In the early stages of research, in-silico prediction methods offer a rapid and cost-effective approach to estimate these properties, guiding further experimental investigation.

This technical guide provides a comprehensive overview of the in-silico predicted properties of Benzyl (8-hydroxyoctyl)carbamate. The data presented herein is generated using a variety of established computational models and is intended to serve as a foundational resource for researchers. Furthermore, this guide includes detailed experimental protocols for the key properties, offering a pathway for the validation of these in-silico predictions.

In-Silico Property Prediction Workflow

The following diagram illustrates the general workflow for in-silico property prediction, starting from the chemical structure of Benzyl (8-hydroxyoctyl)carbamate.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in various environments and are critical for formulation and delivery. The predicted properties for Benzyl (8-hydroxyoctyl)carbamate are summarized in the table below.

| Property | Predicted Value | Method/Tool |

| Molecular Formula | C₁₆H₂₅NO₃ | - |

| Molecular Weight | 279.37 g/mol | - |

| logP (octanol/water) | 3.8 - 4.2 | Multiple consensus models |

| Water Solubility | Low (predicted logS: -4.5 to -5.0) | Multiple consensus models |

| pKa (most acidic) | ~13.5 (hydroxyl proton) | Chemicalize |

| pKa (most basic) | ~ -1.5 (carbamate nitrogen) | Chemicalize |

| Topological Polar Surface Area (TPSA) | 58.7 Ų | SwissADME |

| Number of Rotatable Bonds | 12 | SwissADME |

| Number of Hydrogen Bond Acceptors | 3 | SwissADME |

| Number of Hydrogen Bond Donors | 2 | SwissADME |

Predicted ADME Properties

ADME properties determine the pharmacokinetic profile of a compound, influencing its efficacy and safety as a potential therapeutic agent.

| Property | Predicted Outcome | Interpretation | Method/Tool |

| Lipinski's Rule of Five | 0 violations | Likely good oral bioavailability | SwissADME |

| Gastrointestinal (GI) Absorption | High | Well absorbed from the gut | SwissADME |

| Blood-Brain Barrier (BBB) Permeation | No | Unlikely to cross the BBB | SwissADME |

| Caco-2 Permeability (logPapp) | -5.0 to -4.5 cm/s | Moderate to high permeability | ADMETlab 2.0, pkCSM |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be a substrate of P-gp efflux pump | SwissADME |

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions | SwissADME |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions | SwissADME |

| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions | SwissADME |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions | SwissADME |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions | SwissADME |

Predicted Toxicological Properties

Early assessment of potential toxicity is crucial to de-risk drug candidates. The following table summarizes the predicted toxicological profile of Benzyl (8-hydroxyoctyl)carbamate.

| Endpoint | Predicted Outcome | Confidence/Probability | Method/Tool |

| Ames Mutagenicity | Non-mutagen | High | ProTox-II, pkCSM |

| hERG Inhibition | Low risk of inhibition | - | pkCSM |

| Hepatotoxicity | Low probability | High | ProTox-II |

| Carcinogenicity | Low probability | Moderate | ProTox-II |

| Oral Rat Acute Toxicity (LD₅₀) | Predicted ~2000 mg/kg (Class 4) | - | ProTox-II |

| Skin Sensitization | Low probability | Moderate | pkCSM |

Hypothetical Signaling Pathway

Given the structural features of a carbamate (B1207046) and a long alkyl chain with a terminal hydroxyl group, Benzyl (8-hydroxyoctyl)carbamate could potentially interact with enzymes involved in lipid signaling or hydrolysis. The following diagram depicts a hypothetical interaction with a generic hydrolase enzyme.

An In-depth Technical Guide on the Thermal Stability of Benzyl Carbamates with a Focus on Benzyl (8-hydroxyoctyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction to Carbamate (B1207046) Thermal Stability

Carbamates, esters of carbamic acid, are a class of organic compounds with significant applications in pharmaceuticals, agrochemicals, and polymers. Their thermal stability is a critical parameter influencing their synthesis, purification, storage, and application. The thermal decomposition of carbamates can proceed through various pathways, primarily influenced by the nature of the substituents on the nitrogen and oxygen atoms.

Benzyl (B1604629) carbamates, in particular, are frequently utilized as protecting groups for amines in organic synthesis. Their thermal lability is a key feature that allows for their removal under specific conditions. Understanding the thermal decomposition profile of a specific benzyl carbamate, such as Benzyl (8-hydroxyoctyl)carbamate, is essential for its effective use and for ensuring the stability of drug substances and products containing this moiety.

Predicted Thermal Decomposition Profile of Benzyl (8-hydroxyoctyl)carbamate

Based on the literature for similar benzyl carbamates, the thermal decomposition of Benzyl (8-hydroxyoctyl)carbamate is expected to proceed via one or more competing pathways. The primary decomposition routes for benzyl carbamates involve either dissociation into an isocyanate and alcohol or a rearrangement leading to an amine, carbon dioxide, and an alkene.[1][2]

Table 1: Predicted Thermal Decomposition Data for Benzyl (8-hydroxyoctyl)carbamate

| Parameter | Predicted Value/Range | Remarks |

| Decomposition Onset Temperature (Tonset) | 150 - 250 °C | This is an estimated range based on analogous benzyl carbamates. The presence of the long alkyl chain with a terminal hydroxyl group may influence this temperature. |

| Major Decomposition Step 1 | ~150 - 300 °C | Corresponds to the primary decomposition pathway(s). |

| Weight Loss in Step 1 | Variable | Dependent on the dominant decomposition pathway. |

| Major Decomposition Step 2 | > 300 °C | Potential further degradation of decomposition products. |

| Residue at 600 °C | < 5% | Expected for a complete decomposition of an organic molecule. |

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for assessing the thermal stability of materials.[3] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Objective: To determine the thermal decomposition profile of Benzyl (8-hydroxyoctyl)carbamate.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of Benzyl (8-hydroxyoctyl)carbamate into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Quantify the percentage of weight loss for each decomposition step.

-

Visualization of Potential Decomposition Pathways

The following diagrams illustrate the two primary, competing thermal decomposition pathways anticipated for a generic benzyl carbamate.

Caption: Competing thermal decomposition pathways of Benzyl (8-hydroxyoctyl)carbamate.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion

While specific thermal stability data for Benzyl (8-hydroxyoctyl)carbamate is not currently available, a comprehensive understanding of its potential thermal behavior can be extrapolated from the known chemistry of benzyl carbamates. The primary decomposition pathways are expected to be dissociation to an isocyanate and benzyl alcohol, or rearrangement to an amine, carbon dioxide, and toluene. Thermogravimetric analysis is the recommended experimental technique to quantitatively assess the thermal stability and decomposition profile of this compound. The provided experimental protocol and illustrative diagrams serve as a valuable resource for researchers and professionals in the field of drug development to design and interpret thermal stability studies for this and related carbamate compounds. It is imperative to conduct empirical studies to determine the precise thermal properties of Benzyl (8-hydroxyoctyl)carbamate.

References

An In-Depth Technical Guide on the Hydrolytic Stability of Benzyl (8-hydroxyoctyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive analysis of the expected hydrolytic stability of Benzyl (B1604629) (8-hydroxyoctyl)carbamate. Carbamates are a crucial functional group in pharmaceuticals and agrochemicals, and their stability is a critical determinant of efficacy, shelf-life, and pharmacokinetic profiles. This document synthesizes established principles of carbamate (B1207046) chemistry to predict the behavior of this specific molecule and outlines detailed experimental protocols for its empirical evaluation. While specific quantitative hydrolysis data for Benzyl (8-hydroxyoctyl)carbamate are not available in published literature, this guide extrapolates from data on structurally related compounds to provide a robust stability assessment. Key influencing factors, degradation pathways, and standardized testing methodologies are discussed in detail.

Introduction to Carbamate Stability

Organic carbamates (urethanes) are esters of carbamic acid (R₂NC(O)OR'). Their stability is a complex function of their chemical structure and environmental conditions. Generally, carbamates exhibit good chemical and proteolytic stability, which makes them valuable as amide bond surrogates in medicinal chemistry.[1] However, their susceptibility to hydrolysis can be a significant factor in drug design, particularly for prodrugs that must release an active compound at a suitable rate, or for active drugs that require a long shelf-life.[2]

The hydrolytic stability of a carbamate is primarily influenced by:

-

pH: Hydrolysis is strongly pH-dependent. Alkaline (basic) conditions significantly accelerate carbamate degradation, while acidic and neutral conditions are generally associated with greater stability.[3]

-

Substitution Pattern: The nature of the substituents on both the nitrogen (N) and oxygen (O) atoms of the carbamate moiety dictates the hydrolysis mechanism and rate.[4]